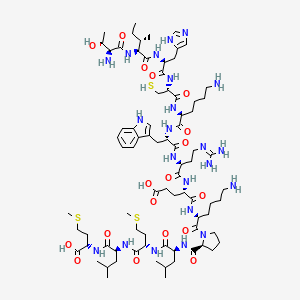

H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” is a peptide composed of the amino acids threonine, isoleucine, histidine, cysteine, lysine, tryptophan, arginine, glutamic acid, lysine, proline, leucine, methionine, leucine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield of the final peptide product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases are used for amino acid substitution.

Major Products

The major products of these reactions include peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids, respectively.

Wissenschaftliche Forschungsanwendungen

Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide synthesis and folding.

Biology: Serve as substrates for enzymes and receptors in biochemical assays.

Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.

Industry: Utilized in the development of biosensors and diagnostic tools.

Wirkmechanismus

The mechanism of action of peptides involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels, depending on their sequence and structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-OH: Similar but lacks one methionine residue.

H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-OH: Similar but lacks two methionine residues.

Uniqueness

The uniqueness of “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” lies in its specific sequence, which determines its structure and function. The presence of two methionine residues at the C-terminus may confer unique properties, such as increased stability or specific binding affinity to certain targets.

Biologische Aktivität

The compound H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH, also known by its CAS number 182917-44-8, is a synthetic peptide composed of a specific sequence of amino acids. This peptide has attracted attention due to its potential biological activities, including roles in enzymatic processes, receptor interactions, and therapeutic applications.

Structure and Composition

The molecular formula for this compound is C79H130N22O18S, with a molecular weight of approximately 1,634.16 g/mol. The peptide consists of the following amino acids:

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Threonine | Thr | 1 |

| Isoleucine | Ile | 2 |

| Histidine | His | 3 |

| Cysteine | Cys | 4 |

| Lysine | Lys | 5 |

| Tryptophan | Trp | 6 |

| Arginine | Arg | 7 |

| Glutamic Acid | Glu | 8 |

| Lysine | Lys | 9 |

| Proline | Pro | 10 |

| Leucine | Leu | 11 |

| Methionine | Met | 12 |

| Leucine | Leu | 13 |

| Methionine | Met | 14 |

Enzymatic Interactions

Peptides like this compound are often used as substrates in enzymatic assays. The presence of amino acids such as arginine and lysine can enhance binding affinity to various enzymes, facilitating biochemical reactions. For instance, lysine residues are known to interact with trypsin, a key digestive enzyme, highlighting the peptide's potential role in digestive processes .

Therapeutic Applications

Research indicates that peptides with complex sequences can exhibit therapeutic properties. This compound may have applications in treating conditions such as cancer and diabetes due to its structural similarity to biologically active peptides. For example, modifications in peptide structure can enhance gut stability and bioavailability, making them suitable candidates for drug development .

Case Studies

-

Stability and Bioactivity Study :

A systematic analysis evaluated the gut stability of disulfide-rich peptides. The findings indicated that modifications in peptide sequences could significantly enhance stability against gastrointestinal degradation. This suggests that this compound could be engineered for improved therapeutic efficacy when administered orally . -

Peptide-Mediated Enzyme Inhibition :

Research has demonstrated that peptides can act as inhibitors for angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The sequence of amino acids at both termini influences inhibitory potency; thus, the unique composition of this compound may provide insights into designing new antihypertensive agents .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-(diaminomethylideneamino)butanoyl]amino]-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUSAOMTZCWUKF-WCIAGDSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H130N22O18S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1772.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.